molecular formula C11H11F2NO B8603924 2-(2,2-Difluoroethyl)-5-methylisoindolin-1-one

2-(2,2-Difluoroethyl)-5-methylisoindolin-1-one

Cat. No. B8603924
M. Wt: 211.21 g/mol
InChI Key: TYERBMGXTDYJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08513235B2

Procedure details

The compound (5.77 g, 20.9 mmol) of step B, trimethylboroxine (3.00 ml, 21.6 mmol), bis(tricyclohexylphosphine)palladium(II) dichloride (1.53 g, 2.07 mmol) and 1.27 mol/l aqueous potassium phosphate solution (50 ml, 63.5 mmol) were added to 1,4-dioxane (200 ml), and the mixture was heated under reflux for 110 min. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure. The residue was diluted with ethyl acetate, and the organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the solution was concentrated under reduced pressure. The obtained oil was purified by silica gel column chromatography (NH silica gel use, ethyl acetate-hexane) to give the title compound (4.39 g, yield 99%) as a pale-yellow solid.
Quantity
5.77 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[N:6]([CH2:12][CH:13]([F:15])[F:14])[CH2:5]2.[CH3:16]B1OB(C)OB(C)O1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1CCC(P(C2CCCCC2)C2CCCCC2)CC1.C1CCC(P(C2CCCCC2)C2CCCCC2)CC1.[Cl-].[Cl-].[Pd+2].O1CCOCC1>[F:14][CH:13]([F:15])[CH2:12][N:6]1[CH2:5][C:4]2[C:8](=[CH:9][CH:10]=[C:2]([CH3:16])[CH:3]=2)[C:7]1=[O:11] |f:2.3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
5.77 g
Type
reactant
Smiles
BrC=1C=C2CN(C(C2=CC1)=O)CC(F)F
Name
Quantity
3 mL
Type
reactant
Smiles
CB1OB(OB(O1)C)C
Name
potassium phosphate
Quantity
50 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
1.53 g
Type
catalyst
Smiles
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Cl-].[Cl-].[Pd+2]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 110 min
Duration
110 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained oil was purified by silica gel column chromatography (NH silica gel use, ethyl acetate-hexane)

Outcomes

Product
Name
Type
product
Smiles
FC(CN1C(C2=CC=C(C=C2C1)C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.39 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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